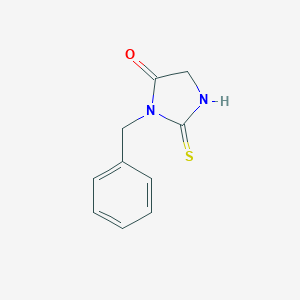
3-ベンジル-2-メルカプト-3,5-ジヒドロ-4H-イミダゾール-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a chemical compound with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol . This compound is known for its unique structure, which includes a benzyl group, a mercapto group, and an imidazole ring.
科学的研究の応用
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of benzylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR)
Purification: Crystallization and recrystallization
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy
化学反応の分析
Types of Reactions
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated benzyl derivatives.
作用機序
The mechanism of action of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can interact with metal ions and other cofactors, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-mercapto-1-methylimidazole
- 2-mercapto-4-methylimidazole
- 2-mercapto-5-methylimidazole
Uniqueness
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological membranes. This structural feature distinguishes it from other mercaptoimidazole derivatives and contributes to its unique chemical and biological properties .
生物活性
3-Benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one (CAS Number: 39123-65-4) is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C₁₀H₁₀N₂OS
Molecular Weight : 206.26 g/mol
The compound is synthesized through a reaction involving benzylamine, carbon disulfide, and formaldehyde under basic conditions. The synthesis typically occurs in ethanol or methanol using sodium hydroxide or potassium hydroxide as a catalyst. The reaction proceeds through the formation of an intermediate that cyclizes to form the imidazole ring .
Biological Activity Overview
The biological activities of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one include:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Potentially useful in reducing inflammation in various biological systems.
- Enzyme Inhibition : Acts as an enzyme inhibitor by forming covalent bonds with cysteine residues in proteins.
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings from recent research:
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15.6 | Chloramphenicol | 24.6 |
| Escherichia coli | 20.0 | Cephalothin | 135.0 |
| Candida albicans | 7.8 | Miconazole | 7.8 |
The compound demonstrated superior activity against Staphylococcus aureus with a MIC of 15.6 µg/mL compared to chloramphenicol .
The mechanism of action involves the interaction of the mercapto group with cysteine residues in target enzymes, leading to inhibition of their activity. The imidazole ring can also interact with metal ions, impacting various biochemical pathways essential for microbial survival .
Case Studies
-
Study on Antibacterial Activity :
A recent study evaluated the antibacterial properties of various derivatives of imidazole compounds, including 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one. It was found that this compound exhibited notable activity against resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics . -
Anti-inflammatory Research :
In another study focused on inflammatory responses, the compound was shown to reduce cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This indicates its potential application in treating inflammatory diseases .
特性
IUPAC Name |
3-benzyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIIUSNPCPWLIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














